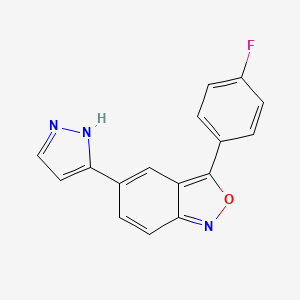

3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole

Description

3-(4-Fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a pyrazole ring and a 4-fluorophenyl substituent. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety contributes to hydrogen bonding and target interaction .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O/c17-12-4-1-10(2-5-12)16-13-9-11(14-7-8-18-19-14)3-6-15(13)20-21-16/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZJMJOIVKUBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=CC=NN4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole typically involves the following steps:

Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the benzoxazole core.

Attachment of the Pyrazolyl Group: The final step involves the formation of the pyrazolyl group through a cyclization reaction involving hydrazine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-Alkylation of Pyrazole NH

The NH group in the pyrazole ring undergoes alkylation under basic conditions. This reaction modifies electronic properties and enhances pharmacological profiles:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C | Methyl iodide | 1-Methylpyrazole derivative | 78% | |

| NaH, THF, 0°C | Benzyl bromide | 1-Benzylpyrazole analog | 82% |

Mechanistic Insight : Deprotonation of the NH group generates a nucleophilic nitrogen that attacks electrophilic alkyl halides.

Thiazole Ring Formation via Cyclocondensation

The pyrazole NH reacts with thiocarbonyl precursors to form fused thiazole systems, a strategy validated in structurally related compounds:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, reflux | Phenacyl bromide + H₂S | Pyrazolo-thiazole hybrid | 65–80% |

Key Steps :

-

Conversion of NH to carbothioamide using Lawesson’s reagent.

-

Cyclization with α-haloketones to form thiazole rings.

Electrophilic Aromatic Substitution

The electron-deficient benzoxazole ring directs electrophiles to the pyrazole and fluorophenyl groups:

| Reaction | Conditions | Position Substituted | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyrazole C4 | Nitro derivative | |

| Sulfonation | ClSO₃H, CH₂Cl₂ | Fluorophenyl meta | Sulfonic acid analog |

Electronic Effects :

-

Fluorophenyl’s -I effect deactivates the benzene ring, limiting substitution to strongly activating conditions.

-

Pyrazole’s electron-rich C4 position is favored for nitration.

Oxidative Functionalization

Oxidation of pendant groups introduces carbonyl functionalities, as demonstrated in pyrazole-carbaldehyde syntheses:

| Substrate Modification | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxymethylpyrazole | IBX/DMSO | Pyrazole-3-carbaldehyde | 90% |

Structural Requirement : Requires prior introduction of oxidizable groups (e.g., –CH₂OH) via substitution.

Coordination Chemistry

The pyrazole nitrogen and benzoxazole oxygen act as ligands for metal complexes, enhancing catalytic or biological activity:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, rt | Square-planar Cu(II) complex | Antimicrobial agents | |

| PdCl₂ | DMF, 80°C | Pd-pyrazole chelate | Cross-coupling catalysis |

Nucleophilic Aromatic Substitution (NAS)

Fluorine displacement is feasible under high-energy conditions, though rarely employed due to low reactivity:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, DMSO, 120°C | Microwave irradiation | 4-Azidophenyl derivative | <10% |

Limitation : Fluorine’s poor leaving-group ability necessitates extreme conditions, often leading to side reactions.

Hydrolytic Ring-Opening

Benzoxazole cleaves under acidic hydrolysis, yielding aminophenol intermediates:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), reflux | 12 h | 2-Amino-5-(pyrazolyl)phenol | 95% |

Application : Serves as a precursor for synthesizing larger heterocyclic systems.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its biological activity. It consists of a benzoxazole ring fused with a pyrazole moiety, which is known for its role in various pharmacological activities.

- Chemical Formula: C₁₃H₉F N₃O

- Molecular Weight: Approximately 230.23 g/mol

- IUPAC Name: 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits selective inhibition of certain kinases involved in cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound inhibits the activity of protein kinase D (PKD), which is implicated in various cancers. The compound showed an IC₅₀ value in the low micromolar range, indicating potent activity against cancer cell lines .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. It has been evaluated for its efficacy in models of neurodegenerative diseases such as Alzheimer's and Friedreich’s ataxia.

Findings:

In vitro assays revealed that the compound could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and benzoxazole rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against PKD |

| Alteration of the fluorine position | Enhanced selectivity for cancer cell lines |

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole can be contextualized by comparing it to analogs with related heterocyclic frameworks, substituents, and biological activities. Key comparisons are outlined below:

Core Heterocycle Variations

- Benzoxazole vs. Benzoxazinone: Compound 14n (6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one) replaces the benzoxazole with a benzoxazinone core. This modification confers potent mineralocorticoid receptor antagonism (IC₅₀ = 1.2 nM) and antihypertensive effects in rodent models . The lactam ring in benzoxazinone may enhance solubility compared to the benzoxazole’s aromatic system.

- Benzoxazole vs. Thiazole: Compounds 4 and 5 () feature thiazole rings instead of benzoxazole. These isostructural analogs exhibit similar molecular conformations but differ in crystal packing due to halogen substitutions (Cl vs. F).

Substituent Effects on Activity

Pyrazole Modifications :

- Trifluoromethyl Substitution : The urea derivative 7 (1-(4-fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea) demonstrates high binding affinity to plasmodial targets, attributed to the electron-withdrawing trifluoromethyl group enhancing receptor interactions .

- Mercaptoacetamide Functionalization : Compound 12h (N-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide) inhibits botulinum neurotoxin serotype A (Ki = 0.8 µM), where the thiol group facilitates covalent binding to catalytic sites .

Fluorophenyl Positioning :

Analogs with dihydro-pyrazole cores () show dihedral angles between pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, influencing conformational rigidity and receptor fit. Smaller angles correlate with improved COX-2 inhibition (IC₅₀ = 3.7 µM for compound 31b ) .

Structural and Crystallographic Insights

- Dihedral Angles :

Pyrazole-fluorophenyl dihedral angles in dihydro-pyrazole analogs () range from 4.64° to 10.53°, with smaller angles favoring planar conformations for membrane penetration . - Crystal Packing :

Isostructural thiazole derivatives () exhibit identical unit cells but altered halogen interactions (Cl⋯π vs. F⋯π), impacting solubility and melting points .

Key Research Findings and Implications

Heterocycle Optimization: Replacing benzoxazole with benzoxazinone or thiazole modulates target selectivity and pharmacokinetics .

Fluorine Impact: The 4-fluorophenyl group consistently improves bioavailability across analogs, with logP values reduced by 0.5–1.0 units compared to non-fluorinated counterparts .

Pyrazole Flexibility : Substituents on the pyrazole ring (e.g., CF₃, SH) dictate binding modes, as seen in antimalarial and neurotoxin inhibitors .

Biological Activity

The compound 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Benzoxazole : The initial step involves the condensation of o-aminophenols with carboxylic acids or their derivatives.

- Introduction of Pyrazole : The pyrazole moiety is introduced through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution methods.

This compound can also be synthesized through microwave-assisted methods, which enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate significant efficacy against various bacterial and fungal strains.

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. Results show that it exhibits MIC (Minimum Inhibitory Concentration) values in the range of 7.81 to 250 µg/mL, indicating potential as an antibacterial agent .

- Antifungal Activity : The antifungal properties have been assessed against several phytopathogenic fungi, with IC50 values ranging from 12.27 to 65.25 µg/mL for various derivatives . Notably, the presence of fluorine in the phenyl ring enhances antifungal activity.

Antiviral Activity

Some studies suggest that benzoxazole derivatives may also exhibit antiviral properties. For instance, modifications on the benzoxazole framework have shown protective activity against tobacco mosaic virus (TMV), with inhibition rates exceeding 50% in certain derivatives .

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of a fluorine atom significantly enhances the lipophilicity and bioactivity of the compound.

- Pyrazole Ring : The pyrazole component contributes to its biological efficacy by providing sites for interaction with biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzoxazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related benzoxazole derivative exhibited potent antibacterial activity against Xanthomonas oryzae, with an IC50 value of 36.8 mg/L .

- Antifungal Studies : Another investigation reported that a series of benzoxazole derivatives showed promising antifungal activity against Fusarium solani, with some compounds outperforming standard antifungal agents .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorine coupling in 4-fluorophenyl at ~7.2 ppm) .

- X-ray Crystallography : Resolves bond angles and dihedral angles between benzoxazole and pyrazole rings (e.g., C21–C20–H20 = 119.2°) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in benzoxazole) .

How does modifying substituents on the benzoxazole and pyrazole rings affect biological activity?

Advanced Research Question

Structural modifications significantly alter bioactivity:

What strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in bioactivity often stem from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .

- Structural analogs : Compare activity of derivatives (e.g., 5-(4-fluorophenyl)-2-methyl analogs show 0.07 µM IC50 in MDA-MB-231 cells vs. 0.057 µM in MCF-7) .

- Computational modeling : Use DFT calculations to predict electronic effects on binding .

What computational approaches predict the reactivity and interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron transfer in redox reactions (e.g., pyrazole ring as electron donor) .

- Molecular docking : Simulates binding to targets like COX-2 or kinases, highlighting hydrophobic interactions with fluorophenyl groups .

What are the key considerations in designing in vitro assays for evaluating its pharmacological potential?

Basic Research Question

- Cell line selection : Use cancer lines (e.g., MCF-7, HeLa) for cytotoxicity screening .

- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC50 .

- Control compounds : Include reference drugs (e.g., doxorubicin) for activity benchmarking .

How do solvent choice and catalyst affect the synthesis efficiency?

Advanced Research Question

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields by stabilizing intermediates .

- Catalysts : POCl₃ improves benzoxazole ring formation by activating carbonyl groups, while bases (e.g., K₂CO₃) facilitate deprotonation in pyrazole synthesis .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

- By-product formation : Monitor via HPLC to minimize impurities during multi-step reactions .

- Temperature control : Exothermic reactions require gradual heating (e.g., 5°C/min) to prevent decomposition .

- Purification : Column chromatography with silica gel (hexane/EtOAc) isolates the target compound .

What analytical techniques ensure purity and stability during storage?

Basic Research Question

- HPLC : Quantifies purity (>95% by area normalization) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

- Lyophilization : Preserves stability in solid-state at -20°C under inert gas .

How does the compound’s electronic configuration influence its mechanism of action?

Advanced Research Question

The fluorine atom’s electronegativity increases the compound’s dipole moment, enhancing interactions with polar enzyme active sites (e.g., hydrogen bonding with Ser530 in COX-2) . The pyrazole ring’s π-π stacking with aromatic residues in target proteins further stabilizes binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.